Cevimelinehydrochloride

Descripción general

Descripción

La cevimelina (clorhidrato hemihidrato) es un agente parasimpaticomimético que actúa como agonista en los receptores muscarínicos de acetilcolina M1 y M3. Se utiliza principalmente para el tratamiento sintomático de la boca seca en pacientes con síndrome de Sjögren . Este compuesto estimula la secreción de saliva y sudor, lo que alivia los síntomas de la boca seca y otras afecciones relacionadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de cevimelina se puede sintetizar mediante un proceso de varios pasos que involucra la formación del compuesto espiro. La síntesis generalmente implica la reacción de quinuclidina con un derivado de oxatiolana adecuado en condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial: En entornos industriales, el clorhidrato de cevimelina se produce utilizando rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. El proceso implica reacciones a gran escala en reactores, seguidas de pasos de purificación como la cristalización y la filtración para obtener el producto final en su forma de clorhidrato hemihidrato .

Análisis De Reacciones Químicas

Tipos de reacciones: La cevimelina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar la estructura química.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Cevimeline acts as a selective muscarinic agonist, with a high affinity for M1 and M3 receptors located in exocrine glands. Its mechanism of action involves stimulating saliva and tear production, making it particularly beneficial for patients suffering from conditions that lead to reduced secretions.

Treatment of Xerostomia

Sjögren's Syndrome

Cevimeline has been extensively studied for its effectiveness in treating xerostomia in patients with Sjögren's syndrome. A randomized controlled trial involving 75 patients demonstrated that those receiving cevimeline (30 mg or 60 mg three times daily) experienced significant improvements in dry mouth symptoms compared to placebo . The study reported a marked increase in salivary flow and a reduction in the use of artificial saliva.

Radiation-Induced Xerostomia

In patients with head-and-neck cancer who developed xerostomia due to radiation therapy, cevimeline has shown promising results. A long-term safety study involving 255 subjects indicated that 59.2% reported improved dry mouth symptoms after receiving cevimeline at a dose of 45 mg three times daily over 52 weeks . Adverse effects were mostly mild to moderate, with increased sweating being the most common.

| Study | Population | Dosage | Duration | Efficacy |

|---|---|---|---|---|

| Fife et al. (2002) | Sjögren's Syndrome | 30 mg or 60 mg t.i.d. | 6 weeks | Significant improvement in dry mouth |

| Long-term study (2007) | Head-and-neck cancer | 45 mg t.i.d. | 52 weeks | 59.2% improved symptoms |

Cognitive Function Enhancement

Recent research has explored the potential cognitive benefits of cevimeline, particularly concerning Alzheimer's disease (AD). Studies suggest that cevimeline may influence cognitive functions through its action on muscarinic receptors, potentially improving memory and reducing amyloid-β levels in the cerebrospinal fluid . Animal studies have indicated that cevimeline can ameliorate cognitive deficits, supporting its candidacy for further clinical trials aimed at AD treatment.

Case Study: Sjögren's Syndrome

Two individual cases were documented where patients diagnosed with Sjögren's syndrome exhibited substantial increases in saliva production after treatment with cevimeline hydrochloride. One patient showed a more than three-fold increase in saliva secretion following treatment, underscoring the drug's efficacy in managing this condition .

Case Study: Radiation-Induced Xerostomia

In another case involving a patient who underwent radiation therapy for head-and-neck cancer, cevimeline was administered to alleviate severe dry mouth symptoms post-treatment. The patient reported significant relief and improved quality of life after consistent use of the medication over several months.

Safety Profile

Cevimeline is generally well tolerated; however, it does carry potential side effects typical of muscarinic agonists. Common adverse events include:

- Increased sweating

- Nausea

- Diarrhea

- Dyspepsia

Most side effects are mild to moderate, with serious adverse events being relatively rare . Close monitoring is recommended, especially for patients with underlying health conditions.

Mecanismo De Acción

La cevimelina ejerce sus efectos uniéndose y activando los receptores muscarínicos de acetilcolina M1 y M3. Los receptores M1 se encuentran principalmente en las glándulas secretoras, y su activación conduce a un aumento de la secreción de estas glándulas. Los receptores M3 se encuentran en los músculos lisos y varias glándulas, y su activación da como resultado la contracción del músculo liso y la mejora de las secreciones glandulares . Este mecanismo ayuda a aliviar los síntomas de la boca seca al estimular la producción de saliva .

Compuestos similares:

Pilocarpina: Otro agonista muscarínico utilizado para tratar la boca seca y el glaucoma.

Comparación: La cevimelina es única en su efecto agonista específico sobre los receptores M1 y M3, lo que la hace particularmente eficaz en la estimulación de las secreciones glandulares. En comparación con la pilocarpina y el betanecol, la cevimelina tiene una acción más específica sobre los receptores involucrados en la producción de saliva, lo que la convierte en una opción preferida para el tratamiento de la boca seca en el síndrome de Sjögren .

Comparación Con Compuestos Similares

Pilocarpine: Another muscarinic agonist used to treat dry mouth and glaucoma.

Bethanechol: A muscarinic agonist used to treat urinary retention and stimulate gastrointestinal motility.

Comparison: Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating glandular secretions. Compared to pilocarpine and bethanechol, cevimeline has a more targeted action on the receptors involved in saliva production, which makes it a preferred choice for treating dry mouth in Sjögren’s syndrome .

Actividad Biológica

Cevimeline hydrochloride is a synthetic cholinergic agent primarily used to treat dry mouth (xerostomia) associated with Sjögren's syndrome and radiation-induced salivary gland dysfunction. Its mechanism of action involves selective agonism of muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, leading to increased salivary and tear production.

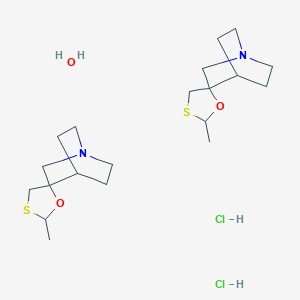

- Chemical Name : cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride

- Molecular Formula : C₁₀H₁₇N₃O₃S·HCl

- Half-Life : Approximately 5 hours .

Cevimeline exhibits a higher affinity for the M1 receptor (EC50 = 0.023 μM) compared to other muscarinic receptors, including M2 (1.04 μM), M3 (0.048 μM), M4 (1.31 μM), and M5 (0.063 μM) receptors . This selectivity is crucial for its therapeutic effects, as it minimizes cardiac side effects commonly associated with non-selective muscarinic agonists.

Efficacy in Xerostomia

Cevimeline has been extensively studied for its efficacy in treating xerostomia:

- Clinical Trials : A randomized double-blind study involving 75 patients demonstrated that cevimeline significantly improved salivary flow and patient-reported outcomes compared to placebo . The treatment regimen typically involves administering 30 mg three times daily.

- Long-term Safety Study : In a study of 255 patients with radiation-induced xerostomia, cevimeline was well tolerated over 52 weeks, with 59.2% of subjects reporting improvement in dry mouth symptoms .

Case Studies

- Cholinergic Toxicity : A case report highlighted a 58-year-old female patient with Sjögren's syndrome who experienced cholinergic toxicity after an overdose of cevimeline combined with herbal supplements. Symptoms included tachycardia and hyperhidrosis, underscoring the importance of monitoring dosage and potential interactions with other substances .

- Clinical Effects in Sjögren's Syndrome : Two cases documented successful treatment outcomes in patients with Sjögren's syndrome, emphasizing cevimeline's role in enhancing quality of life through improved oral moisture levels .

Side Effects and Safety Profile

The most common adverse effects observed during clinical trials include:

Serious adverse events were reported in 7.1% of patients, leading to discontinuation in some cases due to intolerable side effects.

Pharmacokinetics

Cevimeline is primarily metabolized by cytochrome P450 enzymes (CYP2D6, CYP3A4), with approximately 84% of a dose excreted in urine within 24 hours . Its pharmacokinetic profile indicates rapid absorption and distribution, with peak plasma concentrations reached within 1.5 to 2 hours post-administration.

Comparative Efficacy Table

| Study Type | Population | Dose | Duration | Efficacy Outcome |

|---|---|---|---|---|

| Randomized Controlled Trial | Sjögren's Syndrome Patients | 30 mg t.i.d. | 6 weeks | Significant increase in salivary flow |

| Open-label Long-term Study | Head-and-neck Cancer Patients | 45 mg t.i.d. | 52 weeks | Improved dry mouth in 59.2% of subjects |

| Case Report | Sjögren's Syndrome Patient | Varies | Acute | Documented cholinergic toxicity |

Propiedades

IUPAC Name |

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTLCHCDLIUXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001338113 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-69-9, 153504-70-2 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.